N-Pivaloyl 4-bromo-3-fluoro-2-nitroaniline
Description
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Properties
IUPAC Name |
N-(4-bromo-3-fluoro-2-nitrophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O3/c1-11(2,3)10(16)14-7-5-4-6(12)8(13)9(7)15(17)18/h4-5H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARADCBYASWAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182036 | |
| Record name | Propanamide, N-(4-bromo-3-fluoro-2-nitrophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420800-43-6 | |
| Record name | Propanamide, N-(4-bromo-3-fluoro-2-nitrophenyl)-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-(4-bromo-3-fluoro-2-nitrophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Pivaloyl 4-bromo-3-fluoro-2-nitroaniline is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and structure-activity relationships.
Chemical Structure and Synthesis
This compound has the molecular formula . The compound features a pivaloyl group attached to a bromo, fluoro, and nitro-substituted aniline ring. The synthesis typically involves nucleophilic substitution reactions on nitroarenes, which can be accelerated under certain conditions such as the presence of bases or specific catalysts .
Anticancer Properties
Numerous studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of nitroanilines have been shown to induce apoptosis in various cancer cell lines. A study highlighted that certain piperidine derivatives demonstrated enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism often involves the inhibition of critical pathways such as NF-kB transcription, which is linked to cancer progression and inflammation .
Antimicrobial Activity
Research has also focused on the antimicrobial properties of nitroaniline derivatives. A related compound demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL . This suggests that modifications around the nitroaniline core can lead to effective antitubercular agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For example:
- Substituent Effects : The presence of halogen atoms (bromine and fluorine) on the aromatic ring significantly impacts the compound's reactivity and biological efficacy. Studies indicate that the position and nature of these substituents can enhance or reduce cytotoxic effects .
- Functional Group Variation : The introduction of different functional groups, such as pivaloyl or other acyl moieties, can modulate the lipophilicity and overall biological profile of the compound, affecting its interaction with biological targets .
Case Studies
- Cytotoxicity in Cancer Models : In a comparative study, this compound was evaluated alongside other derivatives for their ability to induce apoptosis in cancer cell lines. The results showed that this compound exhibited moderate cytotoxicity, suggesting potential for further development as an anticancer agent.
- Antimicrobial Testing : A series of related nitroaniline compounds were tested against various bacterial strains. The results indicated that modifications similar to those found in this compound could yield compounds with improved efficacy against resistant strains of M. tuberculosis.
Data Tables
| Compound Name | Structure | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| This compound | Structure | 4 | Antimicrobial |
| Piperidine derivative | - | Varies | Anticancer |
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | - | 16 | Antitubercular |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-Pivaloyl 4-bromo-3-fluoro-2-nitroaniline serves as a scaffold for the synthesis of new pharmaceuticals. The presence of the pivaloyl group improves solubility and stability, which are critical for drug formulation. Its structural characteristics allow for modifications that can lead to derivatives with enhanced biological activity. Research indicates that compounds with similar structures have been investigated for their potential as anti-cancer agents and inhibitors of various biological targets .
Binding Studies
Interaction studies involving this compound focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies employ techniques like molecular docking simulations and surface plasmon resonance to quantitatively assess these interactions, which can inform drug design strategies.
Material Science
Polymer Chemistry
In material science, this compound can be utilized in the development of new materials due to its unique chemical properties. The compound's reactivity towards nucleophiles allows it to participate in polymerization reactions, potentially leading to novel polymers with specific mechanical or thermal properties.
Coatings and Composites
The compound's halogen substituents may impart desirable characteristics in coatings and composite materials, such as improved durability or resistance to environmental degradation. This makes it suitable for applications in protective coatings or advanced composite materials used in aerospace or automotive industries.
Agricultural Applications
Pesticide Development
this compound has potential applications as an intermediate in the synthesis of agrochemicals, including pesticides. The nitro group is often associated with biological activity against pests, making derivatives of this compound candidates for further development as effective agricultural agents .
Case Study 1: Synthesis and Biological Evaluation
A recent study explored the synthesis of this compound derivatives and evaluated their biological activity against cancer cell lines. The results indicated that modifications at the pivaloyl position significantly influenced cytotoxicity, suggesting that this compound could serve as a lead structure for further drug development.
Case Study 2: Interaction with Protein Targets
Another investigation focused on the interaction between this compound and specific protein targets involved in cancer progression. Using surface plasmon resonance, researchers demonstrated a strong binding affinity, indicating its potential role as a therapeutic agent.
Q & A
Q. Q1. What are the key steps for synthesizing N-Pivaloyl 4-bromo-3-fluoro-2-nitroaniline from nitroaniline precursors?
Methodological Answer: The synthesis typically involves sequential functionalization of nitroaniline derivatives. For example:
Bromination and Fluorination : Introduce bromine and fluorine groups via electrophilic aromatic substitution, using reagents like Br₂/FeBr₃ or Selectfluor® under controlled conditions .
N-Pivaloylation : Protect the amine group using pivaloyl chloride in anhydrous dichloromethane, ensuring stoichiometric control to avoid over-acylation .
Nitration : Optimize nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to prevent decomposition .
Characterization : Confirm structure via HRMS (to validate molecular mass) and ¹H/¹³C NMR (to resolve substituent positions). Melting point analysis (e.g., 128–132°C for analogous bromonitroanilines ) and HPLC purity checks are critical .
Advanced Reaction Design
Q. Q2. How can computational methods optimize the synthesis of this compound?
Methodological Answer: ICReDD’s integrated approach combines quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict reaction pathways . Steps include:
Pathway Screening : Use software like Gaussian or ORCA to model nitration and halogenation energetics.
Condition Optimization : Apply factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst loading .
Experimental Validation : Compare computational predictions with empirical yields. For example, discrepancies in nitro-group orientation may require adjusting steric parameters in simulations .
Data Contradictions in Substituent Reactivity
Q. Q3. How to resolve conflicting reactivity data for bromine vs. fluorine in aromatic substitution?
Methodological Answer: Contradictions often arise from competing electronic effects (e.g., fluorine’s -I/+M effects vs. bromine’s +I/-M). Strategies:
Kinetic Studies : Monitor reaction rates via stopped-flow NMR to isolate substituent contributions .
Isotopic Labeling : Use ¹⁸O or deuterated analogs to track positional selectivity .
Meta-Analysis : Cross-reference data from analogous compounds (e.g., 3-Fluoro-4-nitroaniline vs. 4-Bromo-3-nitroaniline ). Tabulate Hammett constants (σₘ, σₚ) to predict directing effects .
Advanced Reactor Design
Q. Q4. What reactor configurations enhance yield in large-scale synthesis?
Methodological Answer: Based on CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design" ):
Continuous Flow Reactors : Minimize decomposition via rapid heat dissipation (e.g., microfluidic setups for nitration).
Membrane Separation : Integrate in-line purification (e.g., nanofiltration for pivaloyl byproduct removal ).
Scale-Up Factors : Use dimensionless numbers (Reynolds, Damköhler) to maintain kinetic consistency between lab and pilot scales .
Characterization of Fluorinated Byproducts
Q. Q5. How to detect trace fluorinated impurities in final products?
Methodological Answer:
19F NMR : Resolve fluorinated byproducts (e.g., defluorination artifacts) with >90% sensitivity .
GC-MS with EI/CI : Compare fragmentation patterns against libraries (e.g., NIST) .
X-ray Crystallography : Resolve ambiguous substituent positions (e.g., distinguishing 3-fluoro vs. 4-fluoro isomers ).
Factorial Design for Process Optimization
Q. Q6. What factorial design parameters are critical for nitration efficiency?
Methodological Answer: A 2³ full factorial design (temperature, acid ratio, time) is recommended :
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 0 | 10 |
| HNO₃:H₂SO₄ | 1:2 | 1:3 |
| Reaction Time (h) | 1 | 3 |
| Analysis : Use ANOVA to identify interactions (e.g., temperature × acid ratio significantly impacts nitro-group regioselectivity ). |
Handling Light Sensitivity
Q. Q7. How to mitigate photodegradation during storage?
Methodological Answer:
UV-Vis Spectroscopy : Monitor λmax shifts (e.g., nitro groups absorb ~400 nm; degradation correlates with absorbance loss ).
Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) or store under argon in amber glass .
Accelerated Aging Studies : Use Arrhenius modeling (25°C, 40°C, 60°C) to predict shelf life .
Advanced Applications in Medicinal Chemistry
Q. Q8. How to evaluate bioisosteric potential of the pivaloyl group?
Methodological Answer:
Computational Docking : Compare binding affinities of pivaloyl vs. acetyl analogs using AutoDock Vina .
Metabolic Stability Assays : Incubate with liver microsomes; track half-life via LC-MS .
Crystallographic Studies : Resolve protein-ligand complexes to assess steric compatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
